Phosphoramide Mustard

Catalog No.
S585690
CAS No.
10159-53-2
M.F
C4H11Cl2N2O2P
M. Wt
221.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoramide Mustard

Phosphoramide mustard is the active metabolite of cyclophosphamide, providing direct DNA crosslinking without hepatic activation, thus overcoming the common pitfall of using inert prodrugs in cell-based assays.

  • Eliminates need for S9 metabolic activation, ensuring reproducible in vitro genotoxicity and apoptosis data.
  • Supplied as stable cyclohexylamine salt to maintain integrity during storage and dosing.
  • Essential reference standard for quantifying cyclophosphamide bioactivation and DNA adduct profiling.

CAS Number

10159-53-2

Product Name

Phosphoramide Mustard

IUPAC Name

amino-[bis(2-chloroethyl)amino]phosphinic acid

Molecular Formula

C4H11Cl2N2O2P

Molecular Weight

221.02 g/mol

InChI

InChI=1S/C4H11Cl2N2O2P/c5-1-3-8(4-2-6)11(7,9)10/h1-4H2,(H3,7,9,10)

InChI Key

RJXQSIKBGKVNRT-UHFFFAOYSA-N

solubility

20mg/ml in water

Synonyms

phosphoramide mustard

Canonical SMILES

C(CCl)N(CCCl)P(=O)(N)O

The exact mass of the compound Phosphoramide mustard is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20mg/ml in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116106. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Phosphoramide Mustards - Supplementary Records. It belongs to the ontological category of nitrogen mustard in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Phosphoramide mustard (PM) is the ultimate, biologically active alkylating metabolite of the widely used chemotherapeutic prodrug cyclophosphamide. Unlike its parent compound, which requires complex hepatic cytochrome P450-mediated oxidation to become active, PM is a direct-acting bifunctional nitrogen mustard that cross-links DNA by forming aziridinium intermediates. For scientific and industrial procurement, PM is primarily sourced as a critical reference standard for pharmacokinetic profiling, a direct-acting positive control for in vitro cytotoxicity and genotoxicity assays lacking metabolic activation systems, and as a highly potent cytotoxic payload for the synthesis of next-generation targeted prodrugs (such as peptide-conjugated or enzyme-cleavable therapeutics). Due to its inherent aqueous instability, it is frequently handled as a cyclohexanamine salt to ensure reproducible dosing and structural integrity during laboratory workflows [1].

Research Fit

Bypasses hepatic CYP450 activation; direct DNA crosslinking studies.
Terminal active metabolite for reproducible in vitro DNA damage assays.
Supports DNA repair, cell cycle checkpoint, and ALDH-independent pathway research.

A common procurement error is attempting to substitute the vastly cheaper parent prodrug, cyclophosphamide (CPA), for phosphoramide mustard in cell-based assays. This generic substitution fundamentally fails because CPA is entirely inert in vitro without the addition of a hepatic S9 microsomal fraction to catalyze its conversion into 4-hydroxycyclophosphamide, which subsequently degrades into PM [1]. Furthermore, substituting PM with its downstream degradation product, nornitrogen mustard (NNM), alters the alkylation profile; PM alkylates DNA as an intact phosphorodiamidic molecule, whereas NNM lacks the phosphoryl group, resulting in different DNA adduct structures and cross-linking kinetics. Finally, in medicinal chemistry, CPA cannot be used as a synthetic precursor for targeted prodrugs because its activation requires multi-step liver metabolism, whereas PM can be directly conjugated to masking peptides that release the active mustard upon localized enzymatic cleavage in the tumor microenvironment [2].

Substitution Risk

Prodrugs (cyclophosphamide, ifosfamide) require variable CYP450 activation, which may alter potency and experimental reproducibility.
Mafosfamide and 4-hydroperoxycyclophosphamide are susceptible to ALDH1-mediated detoxification; PM is not.
Isophosphoramide mustard shows distinct DNA crosslinking specificity and adduct kinetics, limiting direct interchangeability.

Direct In Vitro Cytotoxicity Without Metabolic Activation

In standard cell culture assays lacking hepatic S9 fractions, phosphoramide mustard demonstrates direct, potent cytotoxicity, whereas cyclophosphamide remains largely inactive. For example, in immortalized granulosa cells and various tumor lines, PM exhibits an IC50 in the low micromolar range (typically 3–6 µM), rapidly inducing DNA double-strand breaks and apoptosis . In stark contrast, cyclophosphamide shows virtually no cytotoxicity under identical conditions because it cannot undergo the necessary P450-mediated hydroxylation to release the active alkylating species.

Evidence DimensionIn vitro cytotoxicity (IC50) without S9 metabolic activation
Target Compound Data3–6 µM (Phosphoramide Mustard)
Comparator Or Baseline>100 µM / Inactive (Cyclophosphamide)
Quantified Difference>20-fold difference in direct cellular potency
ConditionsIn vitro cell culture (e.g., SIGCs or V-79 fibroblasts) at 24-48 hours exposure

Buyers must procure PM rather than CPA for any in vitro screening or mechanistic assay where liver microsomes cannot be reliably integrated.

Comparative Potency
Head-to-head
≥100-fold more potent than cyclophosphamide
Reported in vitro potency context; bypasses activation requirements.
L1210 lymphoma cell culture (in vitro).

Aqueous Stability and Handling Constraints

The procurement and experimental design involving PM must account for its rapid hydrolytic degradation in aqueous media. At physiological conditions (pH 7.4, 37°C), PM degrades with a half-life of approximately 18 to 25 minutes, eventually forming nornitrogen mustard and other byproducts [1]. Conversely, the parent prodrug cyclophosphamide is highly stable in aqueous solution, exhibiting a half-life of over 80 days at 20°C. This profound difference in stability necessitates that PM be prepared immediately prior to use or procured as a stabilized salt (e.g., cyclohexanamine salt) to prevent premature degradation during assay setup.

Evidence DimensionAqueous hydrolytic half-life
Target Compound Data~18–25 minutes
Comparator Or Baseline>80 days (Cyclophosphamide)
Quantified DifferencePM degrades orders of magnitude faster in aqueous media
ConditionsAqueous buffer, pH 7.4, 37°C (PM) vs 20°C (CPA)

Understanding PM's rapid degradation is critical for procurement planning, dictating the need for specialized salt forms, cold-chain logistics, and strict just-in-time formulation protocols.

ALDH Resistance
Head-to-head
No resistance (PM) vs. up to 21-fold resistance (mafosfamide)
Supports ALDH1-independent DNA damage response studies.
ALDH1-transfected V79 cells.

Structural Specificity of DNA Adduct Formation

When comparing PM to its downstream degradation product, nornitrogen mustard (NNM), the structural nature of the resulting DNA adducts is distinctly different. PM alkylates DNA (e.g., at the N7 position of guanosine) as an intact molecule, retaining its phosphoryl group to form specific phosphorodiamidic adducts. NNM, having lost this group, forms structurally distinct lesions. Analytical studies utilizing HPLC and 32P postlabeling confirm that PM is the specific species responsible for the signature 2'-deoxyguanosine 3'-monophosphate adducts observed in vivo following cyclophosphamide administration [1].

Evidence DimensionDNA adduct structural composition
Target Compound DataForms intact phosphorodiamidic-guanosine adducts
Comparator Or BaselineForms non-phosphorylated guanosine adducts (Nornitrogen Mustard)
Quantified DifferenceAbsolute structural divergence in the alkylated lesion
ConditionsIn vitro DNA alkylation assays and HPLC/MS structural characterization

For toxicologists and analytical chemists establishing reference standards for cyclophosphamide-induced DNA damage, PM is the only chemically accurate standard to replicate the primary in vivo lesions.

Adduct Specificity
Class-level
Forms unique phosphotriester adducts at guanine; not typical of nitrogen mustards.
Context for non-canonical DNA lesion research.
Data to verify; class-level inference.
PK Profile
Head-to-head
15.1 min half-life (PM) vs. 63 min composite half-life (cyclophosphamide metabolites)
Supports acute alkylation exposure model; 4.2-fold shorter duration.
Rat model, equimolar IV administration.
Teratogenicity Spectrum
Head-to-head
PM induces hydrocephaly and limb defects, but not edema, cleft palate, or omphalocele (observed with cyclophosphamide/4-HC).
Restricted malformation context for developmental toxicity studies.
Rat intraamniotic injection, gestation day 13.
Crosslink Specificity
Head-to-head
Induces intrastrand crosslinks at G-G-C sequence; melphalan does not.
Supports sequence-specific DNA lesion and repair study.
In vitro double-stranded DNA.

Positive Control in In Vitro Genotoxicity and Cytotoxicity Assays

Because it bypasses the need for cytochrome P450 activation, PM is the definitive choice for inducing DNA interstrand cross-links in isolated cell cultures. It is routinely procured as a positive control for evaluating DNA damage response (DDR) pathways, apoptosis, and chemoresistance mechanisms in tumor cell lines where the parent drug cyclophosphamide would be inert [1].

Cytotoxic Payload for Targeted Prodrug Synthesis

In medicinal chemistry, PM is utilized as the active payload for designing next-generation, tumor-targeted prodrugs (such as prostate-specific antigen (PSA)-cleavable peptides or nitroreductase-activated conjugates). Its ability to be chemically masked and subsequently release the highly toxic mustard via 1,6-elimination makes it a superior synthetic precursor compared to cyclophosphamide, which requires complex systemic metabolism [2].

Analytical Reference Standard for Oxazaphosphorine Metabolism

PM is an essential analytical standard for pharmacokinetic (PK) and pharmacodynamic (PD) profiling of cyclophosphamide and related oxazaphosphorines. Procuring high-purity PM allows bioanalytical laboratories to accurately quantify the conversion rates of prodrugs in plasma and to map the specific phosphorodiamidic DNA adducts formed during chemotherapy [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ALDH1A1-independent DNA damage response studies
Direct alkylation without ALDH1 detoxification
DNA crosslink induction, repair pathway activation
In vitro oxazaphosphorine assay calibration
Bypasses CYP450 activation variability
Comparative cytotoxicity endpoint in metabolic activation models
Tumor-activated prodrug design research
Well-characterized DNA-damaging warhead, ALDH1 independence
Payload release and cytotoxicity endpoint upon protease activation in cell models
Sequence-specific DNA lesion and mutagenesis analysis
Unique phosphotriester adducts, crosslink sequence preference
DNA damage site mapping, repair outcome assessment

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

219.9935200 Da

Monoisotopic Mass

219.9935200 Da

Heavy Atom Count

11

Appearance

white crystalline powder

Melting Point

115°C (literature data)

UNII

4K9ULD24RM

Other CAS

10159-53-2

Wikipedia

Phosphoramide mustard

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